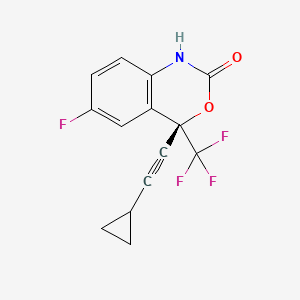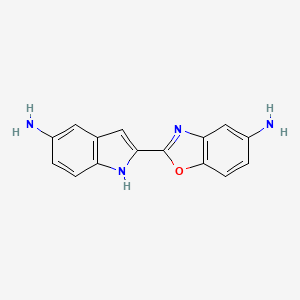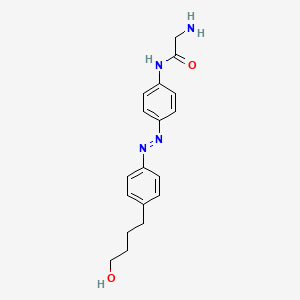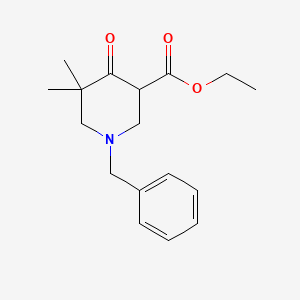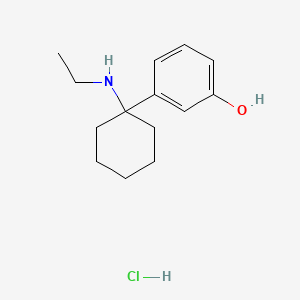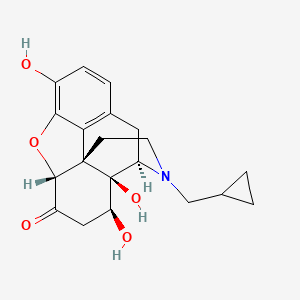
8Beta-Hydroxy Naltrexone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8Beta-Hydroxy Naltrexone is a derivative of naltrexone, an opioid antagonist widely used in the treatment of opioid and alcohol dependence. This compound has garnered interest due to its potential therapeutic applications and unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8Beta-Hydroxy Naltrexone typically involves the hydroxylation of naltrexone. One common method includes the use of catalytic enantioselective Sharpless dihydroxylation to introduce the hydroxyl group at the beta position. This process involves the use of osmium tetroxide (OsO4) and a chiral ligand, followed by oxidative cleavage to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 8Beta-Hydroxy Naltrexone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with unique chemical and biological properties .
科学的研究の応用
8Beta-Hydroxy Naltrexone has a wide range of scientific research applications:
作用機序
8Beta-Hydroxy Naltrexone exerts its effects primarily through competitive antagonism at the mu, kappa, and delta opioid receptors. By binding to these receptors, it blocks the effects of endogenous opioids, thereby reducing the euphoric and reinforcing effects associated with opioid use. This mechanism is similar to that of naltrexone, but the presence of the hydroxyl group may confer additional pharmacological properties .
類似化合物との比較
Naltrexone: The parent compound, widely used in the treatment of opioid and alcohol dependence.
Naloxone: Another opioid antagonist used primarily for the reversal of opioid overdose.
Methylnaltrexone: A derivative used to treat opioid-induced constipation without affecting analgesia.
Uniqueness: 8Beta-Hydroxy Naltrexone is unique due to the presence of the hydroxyl group at the beta position, which may enhance its binding affinity and selectivity for opioid receptors. This modification can potentially lead to improved therapeutic outcomes and reduced side effects compared to its analogs .
特性
分子式 |
C20H23NO5 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
(4R,4aS,5S,7aR,12bS)-3-(cyclopropylmethyl)-4a,5,9-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H23NO5/c22-12-4-3-11-7-14-20(25)15(24)8-13(23)18-19(20,16(11)17(12)26-18)5-6-21(14)9-10-1-2-10/h3-4,10,14-15,18,22,24-25H,1-2,5-9H2/t14-,15+,18+,19+,20+/m1/s1 |
InChIキー |
GEJUGVQZUBDPAB-KRUJCJHPSA-N |
異性体SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)C[C@@H]([C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)O |
正規SMILES |
C1CC1CN2CCC34C5C(=O)CC(C3(C2CC6=C4C(=C(C=C6)O)O5)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2S,3R)-1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol;dihydrochloride](/img/structure/B13850796.png)
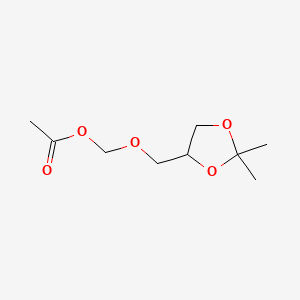
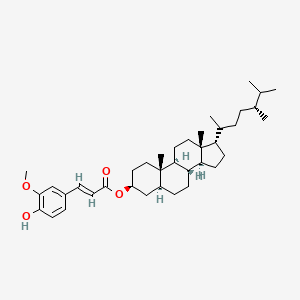
![N-(6-Azido-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13850817.png)
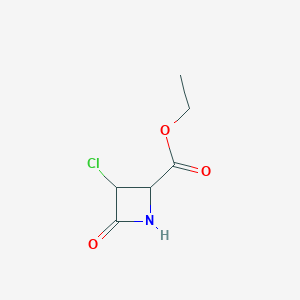
![P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt](/img/structure/B13850847.png)
![2-Methyl-3-(2-(pyridin-2-ylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13850853.png)
